1-{4-[(4-Isopropylphenoxy)methyl]benzoyl}-4-pyridin-2-ylpiperazine
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Overview
Description
{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenyl, pyridyl, and piperazino groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of {4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the phenyl isopropyl ether: This step involves the reaction of 4-isopropylphenol with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Introduction of the pyridyl group: The phenyl isopropyl ether is then reacted with 2-chloropyridine in the presence of a palladium catalyst to form the pyridyl-substituted phenyl ether.
Formation of the piperazino group: The final step involves the reaction of the pyridyl-substituted phenyl ether with piperazine under basic conditions to yield the target compound.
Industrial production methods for this compound typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and phenyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of {4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
{4-[(4-METHYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
{4-[(4-ETHYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE: The presence of an ethyl group can influence the compound’s solubility and interaction with molecular targets.
{4-[(4-TERT-BUTYLPHENOXY)METHYL]PHENYL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE: The bulky tert-butyl group may result in steric hindrance, affecting the compound’s ability to undergo certain reactions.
Properties
Molecular Formula |
C26H29N3O2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
[4-[(4-propan-2-ylphenoxy)methyl]phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C26H29N3O2/c1-20(2)22-10-12-24(13-11-22)31-19-21-6-8-23(9-7-21)26(30)29-17-15-28(16-18-29)25-5-3-4-14-27-25/h3-14,20H,15-19H2,1-2H3 |
InChI Key |
HXZJLXOBJVKRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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